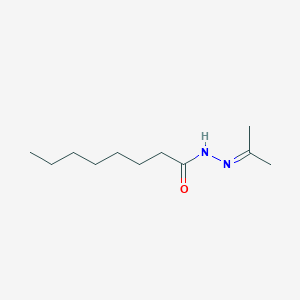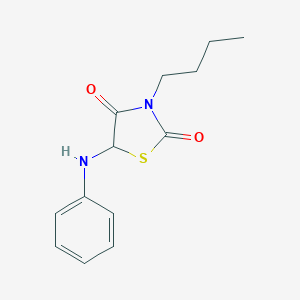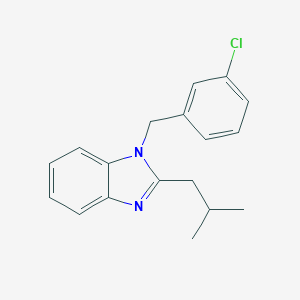
1-Octanoyl-2-isopropylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanoyl-2-isopropylidenehydrazine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a hydrazine derivative and has a unique structure that makes it interesting for researchers to study.
Wirkmechanismus
The mechanism of action of 1-Octanoyl-2-isopropylidenehydrazine is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating caspase enzymes. It also inhibits the activity of certain enzymes involved in tumor growth. In plants, this compound is believed to stimulate the production of ethylene, which is a plant hormone that regulates growth and development. In metals, 1-Octanoyl-2-isopropylidenehydrazine is believed to form a protective film on the metal surface, which inhibits the corrosion process.
Biochemical and Physiological Effects
1-Octanoyl-2-isopropylidenehydrazine has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, which leads to cell death. It also inhibits the activity of certain enzymes involved in tumor growth, which slows down the progression of cancer. In plants, this compound stimulates the production of ethylene, which promotes growth and development. In metals, 1-Octanoyl-2-isopropylidenehydrazine forms a protective film on the metal surface, which prevents corrosion.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Octanoyl-2-isopropylidenehydrazine in lab experiments are its unique structure, potential applications in various fields, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments are its high toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1-Octanoyl-2-isopropylidenehydrazine. In medicine, further studies are needed to determine the optimal dosage and delivery method for cancer treatment. In agriculture, more research is needed to determine the effects of this compound on different crops and to optimize its use as a plant growth regulator. In material science, further studies are needed to determine the effectiveness of this compound as a corrosion inhibitor for different types of metals.
Conclusion
1-Octanoyl-2-isopropylidenehydrazine is a hydrazine derivative that has potential applications in various fields such as medicine, agriculture, and material science. Its unique structure and ability to induce apoptosis in cancer cells make it an interesting compound for researchers to study. Further research is needed to determine the optimal dosage and delivery method for cancer treatment, the effects of this compound on different crops, and the effectiveness of this compound as a corrosion inhibitor for different types of metals.
Synthesemethoden
The synthesis of 1-Octanoyl-2-isopropylidenehydrazine involves the reaction of hydrazine hydrate with 1-octanoyl chloride in the presence of a base. The reaction yields a white solid that can be purified using recrystallization. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-Octanoyl-2-isopropylidenehydrazine has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agriculture, 1-Octanoyl-2-isopropylidenehydrazine has been studied for its potential use as a plant growth regulator. It has been shown to increase plant height, leaf area, and yield in various crops. In material science, this compound has been studied for its potential use as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals in acidic environments.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
N-(propan-2-ylideneamino)octanamide |
InChI |
InChI=1S/C11H22N2O/c1-4-5-6-7-8-9-11(14)13-12-10(2)3/h4-9H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
IYWAPFQFYHKJSS-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NN=C(C)C |
Kanonische SMILES |
CCCCCCCC(=O)NN=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
